molecular formula C12H17NO3 B13566457 Tert-butyl 5-amino-2-methoxybenzoate

Tert-butyl 5-amino-2-methoxybenzoate

Cat. No.: B13566457
M. Wt: 223.27 g/mol
InChI Key: DGLNKYJPCLJXPU-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-methoxybenzoate: is an organic compound with the molecular formula C12H17NO3 . It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with an amino group at the 5-position and a methoxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-methoxybenzoate typically involves the following steps:

    Esterification: The starting material, 5-amino-2-methoxybenzoic acid, is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to obtain the ester.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso compounds, while reduction of the ester group produces the corresponding alcohol.

Scientific Research Applications

Tert-butyl 5-amino-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored and studied. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-methoxybenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    Ethyl 5-amino-2-methoxybenzoate: Similar structure but with an ethyl ester group.

    Propyl 5-amino-2-methoxybenzoate: Similar structure but with a propyl ester group.

Uniqueness

Tert-butyl 5-amino-2-methoxybenzoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 5-amino-2-methoxybenzoate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)9-7-8(13)5-6-10(9)15-4/h5-7H,13H2,1-4H3

InChI Key

DGLNKYJPCLJXPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)OC

Origin of Product

United States

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